Navarixin Navarixin Navarixin has been investigated for the treatment of Asthma.
Brand Name: Vulcanchem
CAS No.: 473727-83-2
VCID: VC0536719
InChI: InChI=1S/C23H26N2O5/c1-5-7-17(18-11-10-13(2)30-18)24-19-16(21(27)22(19)28)12-14-8-6-9-15(20(14)26)23(29)25(3)4/h6,8-11,17,24,26H,5,7,12H2,1-4H3/t17-/m1/s1
SMILES: CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol

Navarixin

CAS No.: 473727-83-2

Cat. No.: VC0536719

Molecular Formula: C23H26N2O5

Molecular Weight: 410.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Navarixin - 473727-83-2

Specification

CAS No. 473727-83-2
Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
IUPAC Name 2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)butyl]amino]-3,4-dioxocyclobuten-1-yl]methyl]benzamide
Standard InChI InChI=1S/C23H26N2O5/c1-5-7-17(18-11-10-13(2)30-18)24-19-16(21(27)22(19)28)12-14-8-6-9-15(20(14)26)23(29)25(3)4/h6,8-11,17,24,26H,5,7,12H2,1-4H3/t17-/m1/s1
Standard InChI Key IXBYSXNOKFHHDR-QGZVFWFLSA-N
Isomeric SMILES CCC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O
SMILES CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
Canonical SMILES CCCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O
Appearance White to off-white solid powder

Introduction

Chemical and Pharmacological Profile

Navarixin (IUPAC name: 2-hydroxy-N,N-dimethyl-3-[(2-{[(1R)-1-(5-methylfuran-2-yl)butyl]amino}-3,4-dioxocyclobut-1-en-1-yl)amino]benzamide) is a synthetic organic molecule with a molecular weight of 411.458 g/mol and the chemical formula C22H25N3O5\text{C}_{22}\text{H}_{25}\text{N}_{3}\text{O}_{5}. It exhibits moderate water solubility (0.0665 mg/mL) and a logP value of 3.01, indicating favorable membrane permeability . The compound is orally bioavailable and demonstrates potent antagonism against CXCR2 (IC50_{50} = 2.6 nM) and CXCR1 (IC50_{50} = 36 nM), receptors critical for neutrophil recruitment and inflammation .

Table 1: Key Pharmacological Properties of Navarixin

PropertyValueSource
Molecular Weight411.458 g/mol
Solubility (DMSO)79 mg/mL
CXCR2 Antagonism (IC50_{50})2.6 nM
CXCR1 Antagonism (IC50_{50})36 nM
Protein BindingNot Available

Mechanism of Action and Preclinical Insights

Navarixin disrupts the CXCL8 (IL-8)-CXCR1/2 axis, a pathway implicated in neutrophil migration, tumor microenvironment modulation, and cancer cell plasticity . By blocking CXCR2, it reduces neutrophil infiltration into tissues, a mechanism validated in COPD patients where it decreased sputum neutrophil counts by 35% . Preclinical oncology models revealed that navarixin reverses enzalutamide resistance in prostate cancer and inhibits tumor growth in colorectal cancer by suppressing myeloid-derived suppressor cells (MDSCs) .

Clinical Development in Inflammatory Diseases

Asthma and COPD

In a Phase II COPD trial (n=~900), navarixin 50 mg improved forced expiratory volume (FEV1_1) by 12% versus placebo in current smokers, though development was discontinued due to modest efficacy . Two small asthma studies showed trends toward reduced exacerbations, but insufficient for regulatory approval .

Psoriasis

A Phase II psoriasis trial failed to demonstrate clinical benefit, with no significant differences in Psoriasis Area Severity Index (PASI) scores compared to placebo .

Oncology Applications

Phase II Trial in Solid Tumors (NCT03473925)

In a randomized study (n=105) combining navarixin (30 mg/100 mg daily) with pembrolizumab:

Table 2: Efficacy Outcomes by Tumor Type

Tumor TypeObjective Response Rate (ORR)Median PFS (Months)
CRPC5% (2/40)2.4
MSS CRC2.5% (1/40)1.8
NSCLC0% (0/25)2.1
Data source:

Neutrophil suppression was dose-dependent, with 48.2% reduction in absolute neutrophil count (ANC) at 100 mg . Despite manageable toxicity (67% treatment-related adverse events), the study was terminated for futility .

Emerging Applications in Cardiovascular Disease

A 2025 murine study demonstrated navarixin's cardioprotective effects post-myocardial infarction (MI):

  • Ejection Fraction: Improved from 32.1% (MI control) to 41.8% (1 mg/kg navarixin) .

  • Ventricular Remodeling: Reduced left ventricular weight-to-body weight ratio by 18% .

  • Inflammatory Markers: Suppressed IL-6 and TNF-α expression by 52% and 47%, respectively .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator